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molecular formula C12H14BrNO B8542749 N-(4-Bromo-5,6,7,8-tetrahydronaphthalen-1-yl)-acetamide

N-(4-Bromo-5,6,7,8-tetrahydronaphthalen-1-yl)-acetamide

Cat. No. B8542749
M. Wt: 268.15 g/mol
InChI Key: HHXWLZILSGYKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772267B2

Procedure details

The title compound was prepared (2.75 g, 96% yield) from commercially available 3-chloro-2-methylaniline by procedures analogous to those described in Experiment 2A and 2B.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[Cl:1]C1C(C)=C(C=CC=1)N.C1(NC(=O)C)C2CCCCC=2C=CC=1.[Br:24][C:25]1[C:34]2CCC[CH2:30][C:29]=2[C:28]([NH:35][C:36](=[O:38])[CH3:37])=[CH:27][CH:26]=1>>[Br:24][C:25]1[CH:26]=[CH:27][C:28]([NH:35][C:36](=[O:38])[CH3:37])=[C:29]([CH3:30])[C:34]=1[Cl:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=2CCCCC12)NC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=2CCCCC12)NC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=C(C=C1)NC(C)=O)C)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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